molecular formula C13H8ClFO2 B11863648 5-Chloro-2-(4-fluorophenoxy)benzaldehyde

5-Chloro-2-(4-fluorophenoxy)benzaldehyde

Cat. No.: B11863648
M. Wt: 250.65 g/mol
InChI Key: WYGLVSIRQPRXOL-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenoxy)benzaldehyde: is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5th position and a 4-fluorophenoxy group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-fluorophenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-(4-fluorophenoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(4-fluorophenoxy)benzaldehyde has been studied for its potential pharmaceutical applications due to its structural features that may enhance biological activity.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with chlorine and fluorine substitutions have shown promising results against various pathogens:

  • Inhibition of Fungal Growth: Research has demonstrated that compounds with similar structures can inhibit the growth of Candida albicans, with IC50 values ranging from 8.1 μM to 57.7 μM depending on the specific substitutions on the phenyl rings .
  • Antibacterial Effects: The presence of halogen substituents in related compounds has been linked to enhanced antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, suggesting a potential role for this compound in developing new antimicrobial agents .

Synthesis and Functionalization

The synthesis of this compound typically involves reactions between chlorinated and fluorinated phenolic compounds under controlled conditions, often using bases like potassium carbonate in solvents such as dimethylformamide at elevated temperatures (around 100°C). This method promotes the formation of the desired compound while maintaining high yields and purity through techniques like recrystallization .

Functionalization Potential

The unique structure of this compound allows for further functionalization, which can lead to the development of new derivatives with enhanced properties or activities:

  • Chalcone Derivatives: The functionalization of chalcone scaffolds derived from similar compounds has been explored for their antifungal activities, highlighting the versatility of such derivatives in medicinal applications .

Materials Science Applications

Beyond its medicinal uses, this compound can also be utilized in materials science:

  • Polymer Chemistry: Compounds like this one are often investigated for their potential as monomers in polymer synthesis, contributing to materials with specific optical or thermal properties.
  • UV Absorption: The incorporation of halogenated phenolic compounds into polymer matrices can enhance UV stability, making them suitable for coatings and other applications where light exposure is a concern .

Case Study: Antifungal Activity Assessment

A study assessed the antifungal efficacy of several phenoxybenzaldehyde derivatives, including those with chlorine and fluorine substitutions. The results indicated that specific structural modifications significantly enhanced antifungal activity against Candida albicans, demonstrating the importance of chemical structure in biological efficacy .

Case Study: Antibacterial Screening

In another research effort, a series of chlorinated compounds were synthesized and screened for antibacterial activity against methicillin-resistant Staphylococcus aureus. The study found that certain derivatives exhibited zones of inhibition comparable to established antibiotics, suggesting that further exploration of these compounds could yield new therapeutic options .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)benzaldehyde largely depends on its chemical reactivity. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound can also undergo nucleophilic addition reactions, which are crucial in the formation of more complex molecules. The molecular targets and pathways involved include interactions with enzymes and receptors that recognize aldehyde groups .

Comparison with Similar Compounds

  • 4-Chloro-2-(4-fluorophenoxy)benzaldehyde
  • 5-Chloro-2-(3-fluorophenoxy)benzaldehyde
  • 2-(4-Chloro-3-fluorophenoxy)benzaldehyde

Comparison: 5-Chloro-2-(4-fluorophenoxy)benzaldehyde is unique due to the specific positioning of the chlorine and fluorophenoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position of the substituents can influence the compound’s electronic distribution, steric hindrance, and overall reactivity in chemical reactions .

Biological Activity

5-Chloro-2-(4-fluorophenoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C13H9ClF O
  • Molecular Weight: 248.66 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)ClF

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis. The presence of both chlorine and fluorine substituents enhances its lipophilicity and may influence its interaction with cellular membranes and proteins.

Biological Activities

  • Antimicrobial Activity:
    • Studies have indicated that benzaldehyde derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis .
    • The mechanism involves disruption of bacterial cell membranes and inhibition of essential cellular processes.
  • Anticancer Potential:
    • Research has explored the potential of benzaldehyde derivatives in cancer therapy. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells by modulating signaling pathways related to growth and survival .
  • Enzyme Inhibition:
    • The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells or pathogens . The dual halogen substitution (chlorine and fluorine) may enhance binding affinity to target enzymes.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various benzaldehyde derivatives, including this compound. Results indicated significant inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential for further development as an anticancer agent.

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight248.66 g/molVaries (typically 200-300 g/mol)
Antimicrobial ActivityModerate (effective against specific strains)Varies (some more potent)
Anticancer ActivityPromising (induces apoptosis in MCF-7 cells)Varies (some show stronger effects)

Properties

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

IUPAC Name

5-chloro-2-(4-fluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H8ClFO2/c14-10-1-6-13(9(7-10)8-16)17-12-4-2-11(15)3-5-12/h1-8H

InChI Key

WYGLVSIRQPRXOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C=O)F

Origin of Product

United States

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